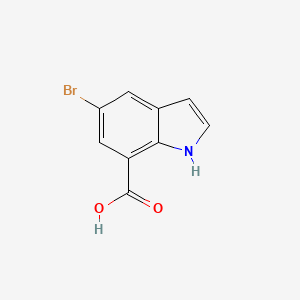

Ácido 5-bromo-1H-indol-7-carboxílico

Descripción general

Descripción

“5-Bromo-1H-indole-7-carboxylic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Synthesis Analysis

The synthesis of 5-bromoindole has been reported in a process that involves indole as a raw material subjected to sodium sulfonate substitution reaction . The process is characterized by high atom utilization ratio and the solvent can be recycled and reused, which is environmentally friendly .

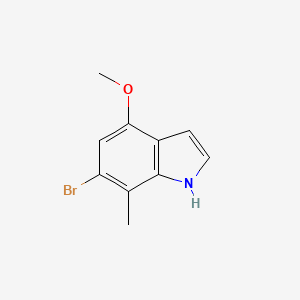

Molecular Structure Analysis

The molecular structure of “5-Bromo-1H-indole-7-carboxylic acid” is represented by the molecular formula C9H6BrNO2 .

Chemical Reactions Analysis

In a chemical reaction involving 5-bromo-1H-indole, pyridine is added to a suspension of 5-bromo-1H-indole in anhydrous THF at 0°C . The reaction mixture is then warmed to room temperature and stirred overnight .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-1H-indole-7-carboxylic acid” include a molecular weight of 240.053, a density of 1.8±0.1 g/cm3, and a boiling point of 464.9±30.0 °C at 760 mmHg .

Aplicaciones Científicas De Investigación

Inhibidores para enfermedades artríticas

Los derivados del indol se han estudiado por su potencial como inhibidores de la MMP-13, que podrían utilizarse en el tratamiento de enfermedades artríticas .

Inhibidores de la indolamina 2,3-dioxigenasa

Estos compuestos se han sintetizado para actuar como inhibidores de la indolamina 2,3-dioxigenasa, una enzima involucrada en el metabolismo del triptófano e implicada en diversas enfermedades .

Inhibidores del factor Xa

Los derivados del indol se han preparado para su uso como inhibidores del factor Xa, que son importantes en la regulación de la coagulación sanguínea .

Investigación sobre hormonas vegetales

El ácido indol-3-acético, un derivado del indol, es una hormona vegetal producida por la degradación del triptófano en plantas superiores. Esto sugiere aplicaciones potenciales de investigación agrícola o botánica para los derivados del indol .

Inhibidores de la tirosina quinasa EGFR

Algunos derivados del indol se han sintetizado para funcionar como inhibidores de la tirosina quinasa EGFR, lo que podría tener implicaciones en la investigación del cáncer .

Mecanismo De Acción

Target of Action

5-Bromo-1H-indole-7-carboxylic acid, like other indole derivatives, is known to interact with multiple receptors in the body . These receptors play a crucial role in various biological processes, including cell biology, and are involved in the treatment of various disorders .

Mode of Action

It is known that indole derivatives bind with high affinity to their targets, leading to changes in cellular processes . The specific interactions of 5-Bromo-1H-indole-7-carboxylic acid with its targets are still under investigation.

Biochemical Pathways

Indole derivatives, including 5-Bromo-1H-indole-7-carboxylic acid, are known to affect various biochemical pathways. For instance, they have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by 5-Bromo-1H-indole-7-carboxylic acid and their downstream effects are subjects of ongoing research.

Result of Action

The molecular and cellular effects of 5-Bromo-1H-indole-7-carboxylic acid’s action are largely dependent on its mode of action and the biochemical pathways it affects. Given its broad spectrum of biological activities, it can be inferred that the compound has diverse molecular and cellular effects . .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

5-Bromo-1H-indole-7-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme involved in various cellular processes, including glycogen metabolism and cell signaling . The interaction between 5-Bromo-1H-indole-7-carboxylic acid and GSK-3 is characterized by the binding of the compound to the active site of the enzyme, leading to its inhibition. This inhibition can modulate various downstream signaling pathways, thereby influencing cellular functions.

Cellular Effects

5-Bromo-1H-indole-7-carboxylic acid affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Additionally, 5-Bromo-1H-indole-7-carboxylic acid can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-1H-indole-7-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on target enzymes, such as GSK-3, leading to their inhibition . This inhibition can result in the modulation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. Additionally, 5-Bromo-1H-indole-7-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-1H-indole-7-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-1H-indole-7-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged changes in cellular functions, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 5-Bromo-1H-indole-7-carboxylic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular functions without causing significant toxicity . At high doses, 5-Bromo-1H-indole-7-carboxylic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s biological activity increases with dosage up to a certain point, beyond which adverse effects become more pronounced.

Metabolic Pathways

5-Bromo-1H-indole-7-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The compound’s involvement in metabolic pathways can also affect its pharmacokinetics and pharmacodynamics, influencing its overall biological activity.

Transport and Distribution

The transport and distribution of 5-Bromo-1H-indole-7-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Once inside the cell, 5-Bromo-1H-indole-7-carboxylic acid can bind to various intracellular proteins, influencing its localization and distribution. The compound’s transport and distribution are critical factors that determine its bioavailability and biological activity.

Subcellular Localization

The subcellular localization of 5-Bromo-1H-indole-7-carboxylic acid plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 5-Bromo-1H-indole-7-carboxylic acid can localize to the nucleus, where it interacts with transcription factors and other nuclear proteins, influencing gene expression. Additionally, the compound can be directed to the mitochondria, affecting mitochondrial function and cellular metabolism.

Propiedades

IUPAC Name |

5-bromo-1H-indole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYDZTIPNOBVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694595 | |

| Record name | 5-Bromo-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860624-90-4 | |

| Record name | 5-Bromo-1H-indole-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860624-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

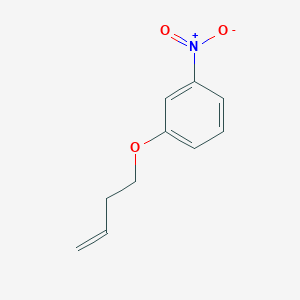

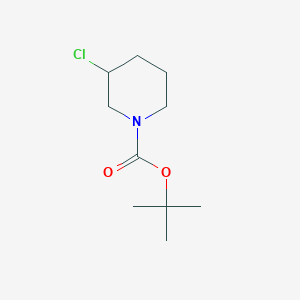

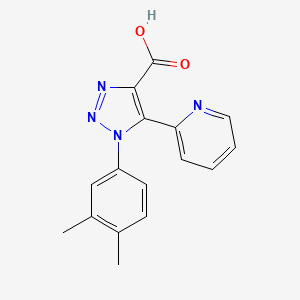

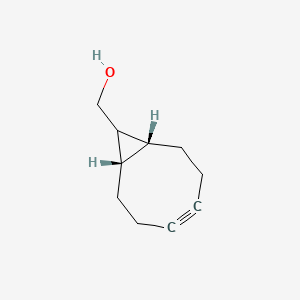

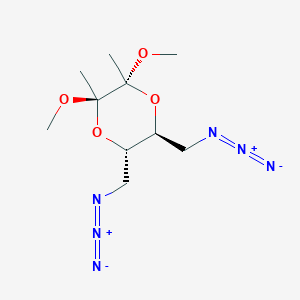

Synthesis routes and methods I

Procedure details

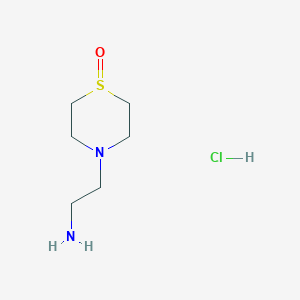

Synthesis routes and methods II

Procedure details

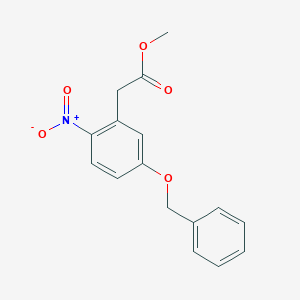

Synthesis routes and methods III

Procedure details

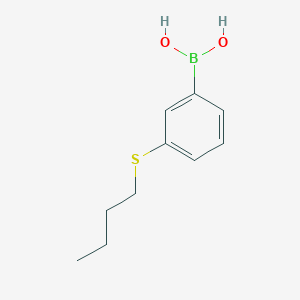

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1523497.png)

![2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1523499.png)

![{[1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl}methylamine hydrochloride](/img/structure/B1523508.png)